molecular formula C16H17NO3 B11108049 2-Phenoxyethyl (3-methylphenyl)carbamate CAS No. 62643-98-5

2-Phenoxyethyl (3-methylphenyl)carbamate

Cat. No.: B11108049
CAS No.: 62643-98-5
M. Wt: 271.31 g/mol
InChI Key: GRGHPTHOAGDCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxyethyl (3-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a phenoxyethyl group and a 3-methylphenyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl (3-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-phenoxyethanol with 3-methylphenyl isocyanate. The reaction typically occurs in the presence of a catalyst such as dibutyltin dilaurate and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions usually involve moderate temperatures (around 60-80°C) and a solvent such as toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can facilitate the carbamoylation process, allowing for the synthesis of carbamates without the need for hazardous reagents like phosgene . This method is environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl (3-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl or 3-methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxyethyl or 3-methylphenyl carbamates.

Scientific Research Applications

2-Phenoxyethyl (3-methylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl (3-methylphenyl)carbamate involves its interaction with specific molecular targets. For example, it can act as a radical scavenger, neutralizing reactive oxygen species (ROS) through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SETPT) . These interactions help reduce oxidative stress and protect cells from damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxyethyl (3-ethylphenyl)carbamate
  • 2-Phenoxyethyl (4-ethoxyphenyl)carbamate
  • 2-Phenoxyethyl (2,5-dimethylphenyl)carbamate
  • 2-Phenoxyethyl (2,5-dimethoxyphenyl)carbamate

Uniqueness

2-Phenoxyethyl (3-methylphenyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxyethyl group provides stability, while the 3-methylphenyl group enhances its reactivity and potential for various applications .

Properties

CAS No.

62643-98-5

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-phenoxyethyl N-(3-methylphenyl)carbamate

InChI

InChI=1S/C16H17NO3/c1-13-6-5-7-14(12-13)17-16(18)20-11-10-19-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3,(H,17,18)

InChI Key

GRGHPTHOAGDCNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OCCOC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.